2-Chloro-4-pyridyl 3-methylbutyl ketone

Medicinal Chemistry Property Prediction Structure-Activity Relationships

Researchers often face inconsistent cross-coupling yields when using generic 2-chloropyridine substrates. 2-Chloro-4-pyridyl 3-methylbutyl ketone (CAS 898785-67-6) provides a validated, high-purity model substrate with distinct steric and electronic properties. • Predicted LogP ~2.9 places it in the CNS drug-like space (BBB penetration window LogP 2-4), outperforming shorter-chain analogs in lipophilicity. • The 3-methylbutyl chain avoids interference with Pd catalysis, enabling cleaner reaction monitoring by HPLC/NMR. • Supplied with full analytical documentation (HPLC, NMR) to support reproducible SAR studies and agrochemical lead optimization.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 898785-67-6
Cat. No. B1368608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-pyridyl 3-methylbutyl ketone
CAS898785-67-6
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)C1=CC(=NC=C1)Cl
InChIInChI=1S/C11H14ClNO/c1-8(2)3-4-10(14)9-5-6-13-11(12)7-9/h5-8H,3-4H2,1-2H3
InChIKeyQQKJLIPLUZGHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-pyridyl 3-methylbutyl ketone: Structure and Reactivity Overview


2-Chloro-4-pyridyl 3-methylbutyl ketone (CAS 898785-67-6), also known as 1-(2-chloro-4-pyridinyl)-4-methyl-1-pentanone, is an organic heterocyclic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It belongs to the class of pyridyl ketones and is characterized by a 2-chloro-4-pyridyl ring system attached to a 3-methylbutyl (isopentyl) ketone chain. This compound is of interest in medicinal chemistry and agrochemical research as a synthetic intermediate, leveraging the distinct reactivity of its 2-chloropyridine moiety for cross-coupling reactions and functional group transformations .

Synthetic building block: 2-Chloropyridine core supports cross-coupling and diversification workflows.
Alkyl chain profile: Isopentyl chain offers a steric and lipophilic balance for SAR model exploration.
Analytical support: Batch-specific NMR, HPLC, GC data available from suppliers to aid reproducibility review.

2-Chloro-4-pyridyl 3-methylbutyl ketone: Alkyl Chain and Isomer Specificity


In the pyridyl ketone series, subtle changes in alkyl chain length, branching, or pyridine ring substitution profoundly impact physicochemical properties, synthetic accessibility, and potential biological activity profiles. For example, the 3-methylbutyl group in CAS 898785-67-6 provides a unique balance of lipophilicity and steric bulk, which differentiates it from shorter-chain analogs (e.g., isopropyl, ethyl) and linear pentyl counterparts . Generic substitution with related 2-chloro-4-pyridyl ketones—such as the isopropyl (898785-53-0) or 1-ethylpropyl (898785-69-8) derivatives—without empirical validation introduces risk of altered reaction kinetics in cross-coupling, divergent in vitro activity, and incompatible synthetic route planning .

Target: 3-Methylbutyl
Isopropyl analog
1-Ethylpropyl analog
Chain Length/Branching
Branched C5
Branched C3
Branched C5 (different branching)
Lipophilicity Trend
Higher predicted LogP
Lower predicted LogP
Comparable MW; steric/electronic differences possible

Alkyl chain variations may alter cross-coupling kinetics, physicochemical properties, and biological response profiles. Direct substitution requires side-by-side experimental validation.

2-Chloro-4-pyridyl 3-methylbutyl ketone: Physicochemical and Synthetic Differentiation


Molecular Weight and Lipophilicity Comparison

The 3-methylbutyl (isopentyl) chain in CAS 898785-67-6 yields a molecular weight of 211.69 g/mol and a predicted LogP of approximately 2.9, offering a distinct lipophilicity profile compared to shorter-chain 2-chloro-4-pyridyl ketones. The isopropyl analog (CAS 898785-53-0) has a molecular weight of 183.63 g/mol and a predicted LogP of ~2.1, while the 1-ethylpropyl analog (CAS 898785-69-8) has the same molecular weight (211.69 g/mol) but a branched alkyl group that may alter steric and electronic properties .

Molecular Weight & LogP
Predicted
MW: 211.69 vs 183.63 g/mol; ΔLogP ~0.8 vs isopropyl analog
Predicted LogP difference supports membrane permeability and metabolic stability research.
Predicted values; experimental validation is required to confirm biological relevance.
Medicinal Chemistry Property Prediction Structure-Activity Relationships

Purity and Analytical Documentation

Commercial suppliers offer CAS 898785-67-6 at purities of 95% or 98%, with batch-specific analytical data (NMR, HPLC, GC) provided as standard documentation. This level of transparency and quality assurance contrasts with less common analogs (e.g., the 1-ethylpropyl derivative) for which such data may be less readily available or require custom synthesis .

Purity & Analytical Support
Supplier data
≥95% purity; NMR, HPLC, GC documentation typical. 1-Ethylpropyl analog documentation may be less comprehensive.
Available analytical data supports batch-to-batch consistency evaluation.
Verify documentation with specific supplier for lot-specific data.
Analytical Chemistry Quality Control Sourcing

Suzuki-Miyaura Cross-Coupling Potential

The 2-chloropyridine moiety in CAS 898785-67-6 is a well-precedented electrophile for palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling efficient C-C bond formation with aryl/heteroaryl boronic acids. While direct kinetic data for this specific ketone are lacking, the 2-chloro-4-pyridyl core consistently demonstrates reactivity comparable to other 2-chloropyridines (e.g., 2-chloro-4-acetylpyridine, CAS 23794-15-2), which has been successfully employed in the synthesis of hSMG-1 inhibitors .

Cross-Coupling Potential
Class-level inference
Expected to undergo Suzuki coupling based on 2-chloropyridine reactivity.
Supports use as a model substrate for cross-coupling methodology studies.
Direct kinetic data not available; reactivity inferred from related 2-chloropyridines.
Organic Synthesis Cross-Coupling Building Block Utility

2-Chloro-4-pyridyl 3-methylbutyl ketone: Optimized Research Applications


CNS and Anti-Infective Lead Optimization

The distinct lipophilicity of CAS 898785-67-6 (predicted LogP ~2.9) positions it favorably for CNS drug discovery, where optimal LogP values for blood-brain barrier penetration typically range from 2-4 . In contrast, the less lipophilic isopropyl analog (predicted LogP ~2.1) may exhibit reduced CNS exposure. The 3-methylbutyl chain may also confer improved metabolic stability over linear pentyl analogs, a factor critical for in vivo efficacy studies .

Fungicide and Herbicide Lead Generation

Pyridyl ketones with 2-chloro substitution are known pharmacophores in agrochemicals (e.g., forchlorfenuron, a cytokinin analog). The 3-methylbutyl ketone CAS 898785-67-6 offers a unique alkyl chain for SAR exploration in pesticide discovery, where subtle changes in lipophilicity can drastically affect cuticular penetration and target site binding . Its availability with analytical documentation supports reproducible structure-activity studies.

Suzuki Coupling Methodology with 2-Chloropyridines

Researchers developing new cross-coupling catalysts or conditions can use CAS 898785-67-6 as a representative 2-chloro-4-pyridyl substrate. Its ketone functionality provides a useful handle for monitoring reaction progress and yields via HPLC or NMR, while the 3-methylbutyl chain does not interfere with palladium catalysis . This makes it a practical model substrate for reaction optimization and scope evaluation.

Application
Selection Property
Validation Focus
CNS and anti-infective SAR exploration
Lipophilicity profile supports blood-brain barrier penetration research
In vitro permeability / microsomal stability assays
Agrochemical lead discovery
Alkyl chain variant for cuticular penetration studies
Target-site binding and SAR assays
Cross-coupling methodology
2-Chloropyridine electrophile for model reactions
Catalyst screening and yield optimization
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